1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone
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Overview
Description
1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a trimethoxyphenyl group, which is known for its various biological activities.
Preparation Methods
The synthesis of 1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone involves the condensation of p-aminoacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst such as glacial acetic acid . The reaction is typically carried out in an ethanolic solution of sodium hydroxide, which facilitates the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and other Schiff bases.
Industry: The compound is used in the synthesis of photosensitive materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 1-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)ethanone include other Schiff bases and trimethoxyphenyl derivatives. For example:
1-(4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethanone: This compound also exhibits antimicrobial and antitumor activities but has a different substitution pattern on the aromatic ring.
3,4,5-Trimethoxyacetophenone: This compound is a simpler derivative with similar biological activities but lacks the Schiff base structure
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C18H19NO4/c1-12(20)14-5-7-15(8-6-14)19-11-13-9-16(21-2)18(23-4)17(10-13)22-3/h5-11H,1-4H3 |
InChI Key |
AVTJXVCHOBNGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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